molecular formula C17H15Br2N B14723159 4,5-Dibromo-2,2-diphenylpentanenitrile CAS No. 6314-66-5

4,5-Dibromo-2,2-diphenylpentanenitrile

Cat. No.: B14723159
CAS No.: 6314-66-5
M. Wt: 393.1 g/mol
InChI Key: ZYYSPXJVBQFPDN-UHFFFAOYSA-N
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Description

4,5-Dibromo-2,2-diphenylpentanenitrile is an organic compound characterized by the presence of two bromine atoms, two phenyl groups, and a nitrile group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2,2-diphenylpentanenitrile typically involves the bromination of 2,2-diphenylpentanenitrile. One common method is the direct dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin under mild reaction conditions . This method does not require a catalyst or an external oxidant, making it efficient and straightforward.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of brominating agents make this process feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2,2-diphenylpentanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding quinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace bromine atoms.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of nitrile groups.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of phenyl groups.

Major Products Formed

    Substitution: Products include azides or nitriles depending on the nucleophile used.

    Reduction: The primary product is the corresponding amine.

    Oxidation: The major products are quinones or other oxidized aromatic compounds.

Scientific Research Applications

4,5-Dibromo-2,2-diphenylpentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of polymers and other materials with specific properties.

    Biology and Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and other biologically active compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2,2-diphenylpentanenitrile depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitrile group is hydrogenated to form an amine. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-2,2-diphenylpentanenitrile is unique due to its specific combination of bromine atoms, phenyl groups, and a nitrile group, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

6314-66-5

Molecular Formula

C17H15Br2N

Molecular Weight

393.1 g/mol

IUPAC Name

4,5-dibromo-2,2-diphenylpentanenitrile

InChI

InChI=1S/C17H15Br2N/c18-12-16(19)11-17(13-20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2

InChI Key

ZYYSPXJVBQFPDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(CBr)Br)(C#N)C2=CC=CC=C2

Origin of Product

United States

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